molecular formula C13H13N3O2 B2944233 ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 90878-36-7

ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B2944233
CAS No.: 90878-36-7
M. Wt: 243.266
InChI Key: ZZICNVQVMFXDEA-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyano group, a phenyl group, and an ethyl ester group, making it a versatile molecule in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of “ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate” are currently unknown. This compound is a derivative of the pyrazole family , which is known to interact with various biological targets.

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces . The specific interactions of this compound with its targets would depend on the chemical structure of the targets and the environment in which the interactions occur.

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways, depending on their specific targets . .

Pharmacokinetics

The compound is a solid at room temperature, with a predicted melting point of 138.44°C and a predicted boiling point of 402.5°C at 760 mmHg . These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME) in the body.

Action Environment

The action of “this compound” can be influenced by various environmental factors. These may include the pH, temperature, and presence of other molecules in the environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazones with ethyl cyanoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Pyrazole derivatives with various functional groups.

    Reduction: Amino-substituted pyrazole derivatives.

    Substitution: Phenyl-substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-cyano-5-methyl-4,5-dihydro-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of a phenyl group.

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.

    3,5-Diphenyl-1H-pyrazole: Lacks the cyano and ester groups but has two phenyl groups.

Uniqueness

Ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyano group and the ester group makes it a valuable intermediate in organic synthesis, while the phenyl group enhances its potential interactions with biological targets.

Properties

IUPAC Name

ethyl 3-cyano-2-phenyl-3,4-dihydropyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-2-18-13(17)12-8-11(9-14)16(15-12)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZICNVQVMFXDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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